molecular formula C13H28O3 B14497964 1,3-Bis(pentyloxy)propan-2-OL CAS No. 62883-83-4

1,3-Bis(pentyloxy)propan-2-OL

Cat. No.: B14497964
CAS No.: 62883-83-4
M. Wt: 232.36 g/mol
InChI Key: QHQCTIPBTBDHNI-UHFFFAOYSA-N
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Description

1,3-Bis(pentyloxy)propan-2-OL is a di-ether derivative of propan-2-ol, featuring two pentyloxy (-O-C₅H₁₁) groups at the 1 and 3 positions of the central hydroxyl-bearing carbon. Its molecular formula is C₁₃H₂₈O₃, with a molecular weight of 232.36 g/mol. The compound’s aliphatic ether substituents confer high hydrophobicity (estimated logP ≈ 4.5), making it suitable for applications in surfactants, solvents, or lipid-based drug delivery systems. Unlike aromatic analogs, its lack of π-electron systems reduces electronic interactions, favoring stability in non-polar environments.

Properties

CAS No.

62883-83-4

Molecular Formula

C13H28O3

Molecular Weight

232.36 g/mol

IUPAC Name

1,3-dipentoxypropan-2-ol

InChI

InChI=1S/C13H28O3/c1-3-5-7-9-15-11-13(14)12-16-10-8-6-4-2/h13-14H,3-12H2,1-2H3

InChI Key

QHQCTIPBTBDHNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCC(COCCCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(pentyloxy)propan-2-OL typically involves the reaction of 1,3-dihydroxypropane with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution of the hydroxyl groups with pentyloxy groups .

Industrial Production Methods

Industrial production methods for 1,3-Bis(pentyloxy)propan-2-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(pentyloxy)propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3-Bis(pentyloxy)propan-2-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(pentyloxy)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and functional properties of 1,3-bis(pentyloxy)propan-2-OL are best contextualized by comparing it to other 1,3-disubstituted propan-2-ol derivatives, including aryloxy, halogenated, and amino-functionalized analogs.

Structural and Physicochemical Properties

Compound Name Substituent Type Hydrophobicity (logP) Molecular Weight (g/mol) Key Structural Features
1,3-Bis(pentyloxy)propan-2-OL Aliphatic ether ~4.5 (estimated) 232.36 Flexible alkyl chains, high hydrophobicity
1,3-Bis(tribromophenoxy)propan-2-OL Aromatic brominated ether ~7.2 (estimated) 661.76 Bulky brominated aryl groups, flame-retardant properties
1,3-Bis(2-aminoethoxy)propan-2-OL Amino ethoxy ~0.8 (estimated) 178.23 (estimated) Polar amino groups, water solubility
1,3-Bis(aryloxy)propan-2-ol derivatives Aromatic ether 2.5–5.0 (varies) 250–400 Electronic diversity from aryl substituents

Key Observations:

  • Hydrophobicity: The pentyloxy derivative’s logP exceeds that of amino- or unsubstituted aryloxy analogs but is lower than brominated aryloxy compounds due to the latter’s heavy halogen content .
  • Electronic Effects: Aryloxy derivatives (e.g., tolyloxy, tribromophenoxy) exhibit resonance and inductive effects, altering reactivity in catalysis or drug interactions. Pentyloxy’s purely aliphatic structure lacks such electronic modulation .
  • Steric Bulk: Tribromophenoxy groups increase molecular volume (~661 g/mol), limiting membrane permeability compared to pentyloxy’s flexible chains .

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